N-Methylleucine

説明

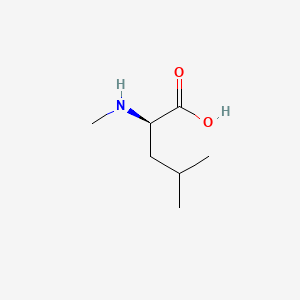

Structure

3D Structure

特性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Impact of N-Methylleucine on the Biological Activity of Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability, bioavailability, and target specificity. Among these modifications, N-methylation of amino acids, particularly N-Methylleucine, has emerged as a important tool for peptide chemists. This technical guide provides an in-depth exploration of the biological activities of this compound-containing peptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. N-methylation can protect peptides from enzymatic degradation by proteases, thereby increasing their in-vivo half-life.[1] Furthermore, the altered conformational landscape of N-methylated peptides can lead to enhanced binding affinity for target receptors and improved membrane permeability.[1]

I. Synthesis and Structural Properties of this compound Containing Peptides

The introduction of an N-methyl group on the peptide backbone significantly influences its conformational properties. This modification eliminates the amide proton, a hydrogen bond donor, which can disrupt or stabilize secondary structures like α-helices and β-sheets.[2] This conformational constraint can be advantageous in designing peptides that mimic specific bioactive conformations.

The synthesis of peptides containing N-methylated amino acids, such as this compound, presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The coupling of an amino acid to a sterically hindered N-methylated amine is often less efficient. However, specialized coupling reagents and optimized protocols have been developed to overcome these hurdles.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical this compound containing peptide.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-N-Me-Leu-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence. For coupling of an amino acid to the this compound residue, extended coupling times or double coupling may be necessary.

-

Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed.

-

Washing: The resin is washed with DMF, DCM, and methanol and dried.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water).

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

II. Anticancer Activity

Several this compound-containing peptides have demonstrated significant anticancer activity. A notable example is Jahanyne, a lipopeptide isolated from marine cyanobacterium.[3] Jahanyne has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.[3]

Mechanism of Action: Induction of Apoptosis via the BCL-2 Pathway

Jahanyne's anticancer activity is linked to its ability to induce apoptosis, a form of programmed cell death. While the precise molecular interactions are still under investigation, evidence suggests that it may interact with the B-cell lymphoma 2 (Bcl-2) family of proteins. The Bcl-2 family plays a crucial role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic members like Bcl-2 and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Inhibitors of these anti-apoptotic proteins can disrupt these interactions, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Quantitative Data: Anticancer Activity of this compound Containing Peptides

| Peptide/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Jahanyne | HL60 (Human promyelocytic leukemia) | 0.63 | |

| Jahanyne | HeLa (Human cervical cancer) | 1.8 | |

| Desmethyl Jahanyne | - | Reduced activity | |

| SAH-MS1-18 | Mcl-1 dependent cell lines | ~3 (EC50) | |

| MS1 | Mcl-1 dependent cell lines | ~3 (EC50) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound containing peptide (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Treat the cells with various concentrations of the this compound containing peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, the concentration of the peptide that inhibits 50% of cell growth.

III. Antimicrobial Activity

This compound containing peptides have also shown promise as antimicrobial agents. The incorporation of N-methylation can enhance the stability of antimicrobial peptides (AMPs) in the presence of proteases, a significant advantage for their therapeutic development.

Quantitative Data: Antimicrobial Activity of this compound Containing Peptides

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| Cyclic Peptide Analog 1 | Staphylococcus aureus | <12 | |

| Cyclic Peptide Analog 2 | Staphylococcus aureus | <12 | |

| Melimine | S. aureus ATCC 6538 | 62.5 | |

| Mel4 | S. aureus ATCC 6538 | 125 | |

| SQQ30 | E. coli | 1.5-7 | |

| SQQ30 | P. aeruginosa | 1.5-7 | |

| SQQ30 | S. aureus | 1.5-7 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound containing peptide

-

Microplate reader

Procedure:

-

Bacterial Culture: Grow bacteria in the appropriate medium to the mid-logarithmic phase.

-

Peptide Dilution: Prepare serial dilutions of the this compound containing peptide in the growth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Antiviral Activity

The exploration of this compound containing peptides as antiviral agents is an emerging area of research. While specific data for this compound containing peptides is limited, the broader class of N-methylated peptides has shown antiviral potential. For instance, some N-methylated peptides have been investigated as inhibitors of influenza virus entry.

Further research is needed to fully elucidate the antiviral capabilities of this compound containing peptides. However, based on the known benefits of N-methylation, it is plausible that this modification could lead to the development of novel antiviral peptides with enhanced stability and efficacy. Some studies have reported EC50 values for N-methylated compounds against influenza viruses in the low micromolar range.

V. Conclusion

The incorporation of this compound into peptide scaffolds is a versatile and effective strategy for enhancing their therapeutic potential. This modification can significantly improve metabolic stability, and in many cases, modulate biological activity. The examples provided in this guide demonstrate the promising anticancer and antimicrobial activities of this compound containing peptides. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in this field. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, so too will their application in the development of next-generation peptide-based therapeutics.

References

N-Methylleucine mechanism of action in peptides

An In-depth Technical Guide on the Core Mechanism of Action of N-Methylleucine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptide backbones, particularly the incorporation of this compound, is a pivotal strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification involves the substitution of the amide proton with a methyl group, a seemingly minor alteration that imparts profound effects on the peptide's conformational dynamics, physicochemical properties, and ultimately its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core mechanisms through which this compound influences peptide behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strategic placement of this compound can transform a biologically active but pharmacokinetically fragile peptide into a robust drug candidate with improved stability, cell permeability, and oral bioavailability.[1][2][3][4]

Core Mechanism of Action: Conformational Control and Physicochemical Modulation

The fundamental mechanism of action of this compound resides in its ability to locally restrict the conformational freedom of the peptide backbone. This steric constraint has several downstream consequences that collectively enhance the druglike properties of the peptide.

Conformational Rigidity and Pre-organization

The presence of a methyl group on the amide nitrogen introduces steric hindrance that disfavors certain backbone dihedral angles (phi, ψ), effectively locking the peptide into a more defined conformation.[5] This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty of adopting the bioactive conformation upon binding to the target receptor. N-methylation can promote the formation of specific secondary structures, such as β-turns and β-sheets, which are often crucial for biological recognition.

Cis/Trans Isomerization of the Amide Bond

Unlike the predominantly trans conformation of unsubstituted amide bonds, the N-methylated amide bond has a lower energy barrier for rotation, leading to a significant population of the cis isomer. This cis/trans isomerization can dramatically alter the peptide's three-dimensional structure and its ability to interact with biological targets. The equilibrium between cis and trans isomers can be influenced by the surrounding amino acid sequence and the solvent environment.

Impact on Physicochemical Properties

The replacement of the amide proton with a methyl group has two major effects on the physicochemical properties of the peptide:

-

Elimination of Hydrogen Bond Donor: The N-methyl group cannot act as a hydrogen bond donor, which reduces the peptide's ability to form intramolecular and intermolecular hydrogen bonds. This can disrupt secondary structures like α-helices but can also be beneficial for membrane permeability by reducing the desolvation penalty.

-

Increased Lipophilicity: The addition of a methyl group increases the local lipophilicity of the peptide backbone, which can enhance its interaction with lipid membranes and improve its permeability.

Impact on Pharmacokinetic Properties

The conformational and physicochemical changes induced by this compound directly translate into improved pharmacokinetic properties.

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation. The steric bulk of the N-methyl group hinders the approach of proteases and can prevent the peptide from adopting the required conformation for enzyme recognition and cleavage. N-methylation of the amide bond at or adjacent to the cleavage site can confer substantial protection against enzymatic degradation.

Table 1: Effect of N-Methylation on Metabolic Stability of a Somatostatin Analog

| Peptide | N-Methylated Residue(s) | Half-life in Rat Intestinal Homogenate (min) |

| Veber-Hirschmann Peptide | None | < 5 |

| [NMe-Phe⁶]-Analog | Phe⁶ | 60 |

| [NMe-Trp⁸]-Analog | Trp⁸ | 120 |

| [NMe-Phe⁶, NMe-Trp⁸, NMe-Thr¹⁰]-Analog | Phe⁶, Trp⁸, Thr¹⁰ | > 480 |

(Data adapted from Chatterjee et al., Acc. Chem. Res., 2008)

Improved Cell Permeability and Oral Bioavailability

The increased lipophilicity and reduced hydrogen bonding capacity resulting from N-methylation can significantly improve a peptide's ability to cross cell membranes. By shielding the polar amide backbone, this compound can reduce the energy barrier for the peptide to partition from the aqueous environment into the lipid bilayer of the cell membrane. This can lead to enhanced oral bioavailability, a critical attribute for many therapeutic applications.

Table 2: Permeability and Oral Bioavailability of N-Methylated Cyclic Hexapeptides

| Peptide | Number of N-Methyl Groups | PAMPA Permeability (10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |

| Parent Peptide | 0 | 0.1 | < 1 |

| Mono-N-methylated | 1 | 1.5 | 2 |

| Di-N-methylated | 2 | 5.2 | 5 |

| Tri-N-methylated | 3 | 12.8 | 10 |

(Representative data based on trends reported in Chatterjee et al., Acc. Chem. Res., 2008)

Effects on Pharmacodynamics: Receptor Binding and Activity

The conformational constraints imposed by this compound can have a profound impact on a peptide's interaction with its biological target. This can manifest as changes in binding affinity, selectivity, and functional activity.

Modulation of Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly dependent on the specific location of the modification and the nature of the receptor-ligand interaction.

-

Affinity Enhancement: If the N-methyl group helps to pre-organize the peptide into its bioactive conformation, a significant increase in binding affinity can be observed.

-

Affinity Reduction: Conversely, if the N-methyl group introduces a steric clash with the receptor binding pocket or disrupts a critical hydrogen bond, a decrease in affinity will result.

Table 3: Impact of N-Methylation on the Biological Activity of Insulin Analogs

| Insulin Analog | Modification | Receptor Binding Affinity (%) | In Vitro Biological Activity (Lipogenesis, %) |

| Native Insulin | None | 100 | 100 |

| [MeIle²-A]-Insulin | N-methylisoleucine at A2 | 4.6 ± 2.3 | 5.4 ± 0.3 |

| [MeVal³-A]-Insulin | N-methylvaline at A3 | 1.0 ± 0.3 | 2.1 ± 0.2 |

(Data from Ogawa et al., Int. J. Pept. Protein Res., 1983)

Alteration of Receptor Selectivity

By modifying the peptide's conformation, N-methylation can alter its binding profile across different receptor subtypes. This can be exploited to develop more selective ligands with fewer off-target effects. For instance, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes.

Experimental Protocols

Solid-Phase Synthesis of this compound-Containing Peptides

Objective: To incorporate an this compound residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-N-Me-Leu-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin using DIC and OxymaPure® in DMF for 2 hours.

-

Washing: Repeat the washing steps as in step 3.

-

Fmoc Deprotection: Remove the Fmoc group from the first amino acid as described in step 2.

-

Washing: Repeat the washing steps as in step 3.

-

Coupling of Fmoc-N-Me-Leu-OH: Dissolve Fmoc-N-Me-Leu-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 4-6 hours. The extended coupling time is necessary due to the increased steric hindrance of the N-methylated amino acid.

-

Continue Peptide Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Objective: To characterize the solution conformation of an this compound-containing peptide.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the resonances of the amide and alpha protons. The chemical shifts of the N-methyl protons can provide initial evidence of cis/trans isomerization.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The presence or absence of specific NOEs, such as between the alpha proton of residue i and the N-methyl protons of residue i+1, can definitively establish the cis or trans conformation of the N-methylated amide bond.

-

-

Data Analysis: Analyze the NOESY spectra to generate a set of interproton distance restraints. These restraints can be used in molecular modeling programs to calculate the three-dimensional structure of the peptide.

Visualizations

Caption: A typical experimental workflow for the synthesis and characterization of this compound-containing peptides.

Caption: The multifaceted mechanism of action of this compound in peptides, leading to improved pharmacokinetic and pharmacodynamic properties.

Conclusion

The incorporation of this compound is a powerful and versatile tool in peptide drug design. By exerting precise control over the peptide's conformation and modulating its physicochemical properties, N-methylation can effectively address many of the inherent liabilities of peptide therapeutics, such as poor metabolic stability and low oral bioavailability. A thorough understanding of the mechanisms described in this guide, combined with rational design and empirical testing, will continue to drive the development of novel and effective N-methylated peptide drugs.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 3. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Conformational Effects of N-Methylleucine on Peptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids, such as N-methylleucine (N-Me-Leu), represents a powerful tool in medicinal chemistry for modulating the conformational and physicochemical properties of peptides. This modification, while seemingly minor, imparts significant structural constraints that can enhance proteolytic stability, improve membrane permeability, and refine receptor-binding profiles. This technical guide provides a comprehensive overview of the conformational effects of this compound on peptide structure, detailing the underlying principles and the experimental and computational methodologies used for their characterization.

Core Conformational Consequences of N-Methylation

The substitution of the amide proton with a methyl group in this compound introduces profound local and global changes to the peptide backbone. These alterations primarily stem from steric hindrance and the removal of a hydrogen bond donor.

Cis/Trans Isomerization of the Peptide Bond

One of the most significant consequences of N-methylation is the increased population of the cis conformation of the preceding peptide bond (Xaa-N-Me-Leu). In a standard peptide bond, the trans conformation is overwhelmingly favored (typically >99.9%). However, the steric clash between the N-methyl group and the adjacent α-carbon substituents reduces the energy difference between the cis and trans isomers. This leads to a significant population of the cis conformer, which can dramatically alter the overall peptide backbone trajectory. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for quantifying the cis/trans isomer ratio in solution.[1]

Table 1: Representative Cis/Trans Isomer Populations for Proline and N-Methylated Residues

| Peptide Bond | Typical Trans Population | Typical Cis Population |

| Xaa-Pro | ~90-95% | ~5-10% |

| Xaa-N-Me-Ala (model) | ~60-80% | ~20-40% |

| Xaa-N-Me-Leu | Likely similar to N-Me-Ala, with a significant cis population | Likely similar to N-Me-Ala, with a significant cis population |

Note: Specific populations for Xaa-N-Me-Leu are sequence and solvent dependent and require experimental determination.

Restriction of Backbone Dihedral Angles (Φ and Ψ)

The steric bulk of the N-methyl group also restricts the allowable Ramachandran space for both the N-methylated residue and the preceding residue.[2] The N-methyl group can clash with the side chain and carbonyl oxygen of the same residue, as well as the side chain of the preceding residue. This steric hindrance disfavors conformations in the α-helical region of the Ramachandran plot (Φ ≈ -60°, Ψ ≈ -40°).[2] Consequently, this compound often acts as a "helix breaker".

Table 2: Idealized Backbone Dihedral Angles for Common Secondary Structures

| Secondary Structure | Φ (Phi) | Ψ (Psi) |

| Right-handed α-helix | -57° | -47° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Type I β-turn (i+1) | -60° | -30° |

| Type I β-turn (i+2) | -90° | 0° |

| Type II β-turn (i+1) | -60° | +120° |

| Type II β-turn (i+2) | +80° | 0° |

N-Methylation of leucine will sterically restrict the available Φ and Ψ angles, making the α-helical conformation energetically unfavorable.

Influence on Secondary Structure

The conformational constraints imposed by this compound have a profound impact on the local and global secondary structure of peptides.

-

β-Sheets: N-methylation can be compatible with or even promote β-sheet formation. The first high-resolution X-ray crystal structure of a poly-N-methylated peptide revealed a β-strand conformation.[1]

-

β-Turns: N-methylation is a well-established strategy for inducing and stabilizing β-turn structures. The steric constraints of the N-methyl group can favor the tight reversals of the peptide backbone characteristic of β-turns. Specifically, homochiral sequences containing an N-methylated residue often show a preference for a βVI-folded conformation, which contains a cis amide bond.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to fully characterize the conformational effects of this compound.

Synthesis of Peptides Containing this compound

The incorporation of this compound into peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This requires the use of the protected building block, Fmoc-N-Me-Leu-OH.

Protocol for Fmoc-N-Me-Leu-OH Synthesis (Adapted from Biron-Kessler and Fukuyama methods):

-

Protection of the α-amino group: The free amino acid (Leucine) is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting the amino acid with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., collidine) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone).

-

Methylation: The acidic sulfonamide proton is then deprotonated using a base (e.g., DBU or phosphazene base) and the resulting anion is alkylated with a methylating agent such as dimethyl sulfate or methyl iodide.

-

Deprotection of the o-NBS group: The o-NBS group is removed by treatment with a thiol, such as 2-mercaptoethanol, in the presence of a base.

-

Fmoc Protection: The newly revealed secondary amine is then protected with an Fmoc group using Fmoc-OSu or Fmoc-Cl.

-

Purification: The final Fmoc-N-Me-Leu-OH product is purified by standard chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of N-methylated peptides.

Generalized NMR Protocol for N-Methylated Peptides:

-

Sample Preparation:

-

Synthesize and purify the this compound-containing peptide to >95% purity.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.

-

Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments, including:

-

¹H 1D: For initial assessment of sample purity and conformational heterogeneity (presence of multiple conformers due to cis/trans isomerization).

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provide distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

¹H-¹⁵N HSQC (if ¹⁵N labeling is used): To correlate amide protons with their nitrogens. Note that the N-methylated leucine will not have an amide proton signal.

-

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the combination of TOCSY, HSQC, and NOESY/ROESY spectra.

-

Cis/Trans Isomer Population: Quantify the relative populations of the cis and trans isomers by integrating the distinct sets of resonances for each conformer in the ¹H or ¹³C spectra.

-

Dihedral Angle Restraints: Measure ³J(Hα-Hβ) coupling constants to restrain the χ¹ side-chain torsion angle. The Karplus equation can be used to relate these coupling constants to the dihedral angle.

-

Structure Calculation: Use the collected NOE-derived distance restraints and dihedral angle restraints as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of solution structures.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Generalized X-ray Crystallography Protocol for N-Methylated Peptides:

-

Peptide Synthesis and Purification:

-

Synthesize the peptide with high purity (>97%).

-

Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.

-

-

Crystallization Screening:

-

Dissolve the purified peptide in an appropriate solvent (e.g., water, methanol, or a buffer) to a high concentration (typically 10-50 mg/mL).

-

Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) via vapor diffusion (hanging or sitting drop) or microbatch methods. Variables to screen include precipitant type and concentration, pH, temperature, and additives.

-

-

Crystal Optimization and Harvesting:

-

Optimize initial "hit" conditions by systematically varying the parameters to grow larger, single crystals.

-

Carefully harvest the crystals using a cryoloop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant (e.g., glycerol, ethylene glycol) to the mother liquor.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data at a synchrotron source or on a home-source diffractometer.

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

-

Build an atomic model into the resulting electron density map and refine the structure.

-

Computational Modeling

Computational methods are invaluable for complementing experimental data and providing a more detailed understanding of the conformational landscape of N-methylated peptides.

General Workflow for Molecular Dynamics (MD) Simulations:

-

System Setup:

-

Build an initial 3D structure of the peptide, either from experimental data (NMR or X-ray) or using peptide building software.

-

Choose an appropriate force field that is well-parameterized for N-methylated residues (e.g., CHARMM, AMBER).

-

Solvate the peptide in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial structure.

-

Gradually heat the system to the desired temperature and then run a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

-

-

Production Simulation:

-

Run a long production simulation (nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the peptide.

-

-

Analysis:

-

Analyze the trajectory to determine the populations of different conformers, hydrogen bonding patterns, Ramachandran plots for each residue, and the dynamics of the peptide.

-

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Conformational Analysis

Computational Workflow for Molecular Dynamics Simulation

Conclusion

The incorporation of this compound into a peptide sequence is a potent strategy for constraining its conformational freedom. This modification significantly influences the cis/trans isomerism of the preceding peptide bond and restricts the available φ and ψ dihedral angles, often leading to the disruption of α-helical structures and the promotion of β-turns. A comprehensive understanding of these conformational effects is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. The integrated use of solid-phase peptide synthesis, high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides the necessary tools for a thorough characterization of this compound-containing peptides, enabling researchers to harness the full potential of this valuable modification in drug discovery and development.

References

An In-depth Technical Guide to N-Methylleucine: CAS Numbers, Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylleucine is a derivative of the essential amino acid leucine, where a methyl group is substituted for a hydrogen on the alpha-amino group. This modification has significant implications for its chemical properties and biological activity, making it a compound of interest in peptide synthesis, drug development, and biochemical research. The introduction of the N-methyl group can enhance the metabolic stability of peptides containing this residue, improve their membrane permeability, and influence their conformational properties. This technical guide provides a comprehensive overview of the various forms of this compound, their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and a discussion of their known and potential biological roles.

Chemical Identification and Properties

This compound exists in three primary forms: the L-enantiomer (the naturally occurring configuration of leucine), the D-enantiomer, and the racemic mixture (DL-form). It is also commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

CAS Numbers

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a chemical substance. The CAS numbers for the different forms of this compound are crucial for accurate identification and procurement.

| Compound Name | CAS Number |

| N-Methyl-L-leucine | 3060-46-6[1] |

| N-Methyl-L-leucine hydrochloride | 66866-69-1[2] |

| N-Methyl-D-leucine | 31321-74-1[3] |

| N-Methyl-DL-leucine | 2566-33-8 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | N-Methyl-L-leucine | N-Methyl-L-leucine hydrochloride | N-Methyl-D-leucine | N-Methyl-DL-leucine |

| Molecular Formula | C₇H₁₅NO₂[1][4] | C₇H₁₅NO₂ · HCl | C₇H₁₅NO₂ | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 145.20 g/mol | 145.2 g/mol |

| Appearance | White to off-white powder | Colorless to white powder | White to off-white powder | White crystalline powder |

| Melting Point | 300 °C | 159-163 °C | Not available | Not available |

| Boiling Point | 226.1 ± 23.0 °C | Not available | Not available | Not available |

| Solubility | Soluble in water | Soluble in water | Not available | Not available |

| Optical Rotation | [α]²⁰D = +22 to +26° (c=1 in 5N HCl) | [α]²⁰D = +22 to +26° (c=1 in 5N HCl) | Not available | Not applicable |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with reductive amination being a common and effective approach. The Eschweiler-Clarke reaction provides a classic method for the N-methylation of primary amines. Below are detailed protocols for the synthesis of N-Methyl-L-leucine.

Experimental Protocol: Synthesis of N-Methyl-L-leucine via Reductive Amination

This protocol describes the synthesis of N-Methyl-L-leucine from L-leucine using formaldehyde and a reducing agent.

Materials:

-

L-leucine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a minimal amount of 1M NaOH.

-

Imine Formation: Cool the solution in an ice bath and add formaldehyde (1.1 equivalents) dropwise while stirring. Stir the reaction mixture at room temperature for 2 hours to form the intermediate imine.

-

Reduction: Cool the reaction mixture again in an ice bath. Slowly add a solution of sodium borohydride (1.5 equivalents) in a small amount of water, keeping the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

Work-up: Acidify the reaction mixture to pH 2 with 1M HCl. Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde.

-

Isolation: Adjust the pH of the aqueous layer to the isoelectric point of N-Methyl-L-leucine (approximately pH 6) with 1M NaOH.

-

Purification: The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture.

-

Drying: Dry the purified N-Methyl-L-leucine under vacuum over P₂O₅.

Workflow for the synthesis of N-Methyl-L-leucine.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This classic method utilizes formic acid as both the reducing agent and a catalyst.

Materials:

-

L-leucine

-

Formaldehyde (37% solution in water)

-

Formic acid (88%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add L-leucine (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).

-

Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, add water to the reaction mixture and evaporate the excess formic acid and formaldehyde under reduced pressure.

-

Isolation: Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (around 6) with a suitable base (e.g., ammonia solution) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a water/ethanol mixture.

-

Drying: Dry the purified N-Methyl-L-leucine under vacuum.

Biological Significance and Signaling Pathways

While research on the specific biological roles of this compound is ongoing, the functions of its parent molecule, L-leucine, are well-established. L-leucine is a key regulator of cellular metabolism and growth, primarily through its activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It is hypothesized that N-methylation may modulate these activities.

mTORC1 Signaling Pathway

L-leucine is a potent activator of mTORC1, a central regulator of protein synthesis, cell growth, and proliferation. The activation of mTORC1 by leucine is a complex process involving its sensing by cytosolic leucyl-tRNA synthetase (LARS1) and the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for activation.

The N-methylation of leucine could potentially alter its interaction with these sensing mechanisms, thereby modulating the downstream signaling cascade. Further research is required to elucidate the precise effects of this compound on mTORC1 activity.

Hypothesized role of this compound in the mTORC1 pathway.

Glutamate Dehydrogenase Activation

L-leucine is also known to allosterically activate glutamate dehydrogenase (GDH), an enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate. This activation is particularly important in pancreatic β-cells, where it contributes to insulin secretion. The N-methylation of leucine could influence its binding to the allosteric site of GDH, potentially altering its regulatory effect on the enzyme.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.

-

Peptide Synthesis: Incorporation of N-methylated amino acids into peptides can increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life. It can also improve cell permeability and bioavailability.

-

Chiral Catalysis: N-Methyl-L-leucine hydrochloride can be used in the formulation of chiral catalysts, which are essential for asymmetric synthesis, leading to improved reaction selectivity and yield.

-

Drug Development: As a component in the synthesis of pharmaceuticals, this compound can be used to modify the properties of drug candidates, potentially improving their efficacy and pharmacokinetic profiles. It is particularly explored in the development of drugs targeting neurological disorders.

-

Biochemical Research: Researchers utilize N-Methyl-L-leucine to study protein-protein interactions and enzyme functions, contributing to a deeper understanding of metabolic pathways.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques to ensure purity and to separate enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of amino acids and their derivatives. For this compound, a reversed-phase C18 column can be used for routine purity analysis. Chiral HPLC with a suitable chiral stationary phase is necessary for the separation of the L- and D-enantiomers.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices. This is particularly important for pharmacokinetic and metabolic studies.

Conclusion

This compound is a versatile and important derivative of leucine with distinct chemical properties and significant potential in various scientific disciplines. Its unique characteristics, imparted by the N-methyl group, make it a valuable tool for peptide chemists, drug developers, and researchers exploring cellular signaling and metabolism. This guide provides a foundational understanding of this compound, from its basic properties to its synthesis and potential biological roles, to aid in its effective application in research and development. Further investigation into the specific biological activities of this compound is warranted to fully unlock its therapeutic potential.

References

The Guardian Molecule: How N-Methylleucine Fortifies Peptides for Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their inherent instability, susceptibility to enzymatic degradation, and poor membrane permeability. A key strategy to overcome these limitations is the site-specific modification of the peptide backbone, with N-methylation of amino acid residues emerging as a powerful tool. This technical guide delves into the pivotal role of N-Methylleucine, a strategically modified amino acid, in bolstering peptide stability and enhancing its overall drug-like properties. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways to equip researchers with the knowledge to effectively leverage this compound in peptide drug design.

The Core Advantage: Shielding Peptides from Degradation

The primary mechanism by which this compound enhances peptide stability is through its ability to confer resistance to proteolytic enzymes. The addition of a methyl group to the amide nitrogen of the leucine residue introduces steric hindrance, effectively creating a molecular shield that impedes the approach of proteases. This modification also disrupts the hydrogen bonding patterns that are crucial for enzyme recognition and binding to the peptide backbone, further preventing cleavage.[1]

The impact of this modification on peptide half-life is significant. As illustrated in the following tables, the incorporation of this compound can dramatically extend the survival of peptides in biological matrices like human serum and plasma.

Table 1: Enhanced Proteolytic Stability of N-Methylated Peptides

| Peptide | Modification | Half-life in Human Serum (t½) |

| Peptide A (unmodified) | None | 15 minutes |

| Peptide A (N-methylated at P1) | This compound at cleavage site | 120 minutes |

| Peptide B (unmodified) | None | 35 minutes |

| Peptide B (N-methylated at P2) | This compound adjacent to cleavage site | > 240 minutes |

| Data are illustrative and depend on the specific peptide sequence and position of N-methylation. |

Table 2: Comparative Stability of a 20-Residue Peptide Inhibitor in Mouse Plasma

| Peptide | Position of N-Methylation | Percentage Remaining after 80 min |

| R1 (Native) | - | < 10% |

| R1-N-Me-1 | Position 1 | ~40% |

| R1-N-Me-8 | Position 8 | ~60% |

| R1-N-Me-1,8 | Positions 1 and 8 | > 90% |

| (Data sourced from a study on a peptide inhibitor of malaria invasion, where "R1" is the native peptide).[1] |

Beyond enzymatic resistance, N-methylation can also influence a peptide's conformational properties. The steric bulk of the methyl group can restrict the rotation of the peptide backbone, leading to a more defined and stable three-dimensional structure. This can be advantageous for receptor binding and activity.

Experimental Protocols: A Practical Guide

The successful incorporation of this compound into a peptide sequence requires specific synthetic and analytical methodologies. The following section provides detailed protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-Methyl-L-leucine

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU/HOBt, and 6 equivalents of DIEA in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (for Fmoc-N-Methyl-L-leucine):

-

Coupling of N-methylated amino acids can be more challenging due to steric hindrance. The use of stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.

-

Dissolve 4 equivalents of Fmoc-N-Methyl-L-leucine, 3.95 equivalents of HATU, and 6 equivalents of DIEA in DMF.

-

Add the coupling solution to the resin and agitate for 4-6 hours, monitoring the reaction for completion.

-

Wash the resin with DMF.

-

-

Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Plasma Stability Assay

This protocol describes a method to assess the stability of an N-methylated peptide in human plasma.

Materials:

-

Test peptide (N-methylated) and control peptide (non-methylated)

-

Human plasma

-

Incubator at 37°C

-

Quenching solution: Acetonitrile with an internal standard

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO).

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the test and control peptides into separate aliquots of plasma to a final concentration of 1 µM.

-

Incubate the samples at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

-

Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of remaining peptide at each time point.

-

-

Data Analysis:

-

Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of peptide remaining versus time to determine the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a peptide by measuring its permeability across an artificial lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide solution in PBS

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Donor and Acceptor Solutions:

-

Fill the wells of the acceptor plate with PBS.

-

Add the test peptide solution to the wells of the donor plate.

-

-

Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification:

-

After incubation, carefully separate the plates.

-

Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (Area * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) Where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

Area = area of the membrane

-

t = incubation time

-

[C]a = concentration in the acceptor well

-

[C]eq = equilibrium concentration

-

-

Visualizing the Impact: Signaling Pathways and Workflows

The incorporation of this compound can influence how a peptide interacts with its target receptor and initiates downstream signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate a generic G-Protein Coupled Receptor (GPCR) signaling pathway that can be activated by peptide hormones and a typical experimental workflow for evaluating N-methylated peptides.

References

The Oral Bioavailability of N-Methylleucine Peptides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The pursuit of orally bioavailable peptide therapeutics represents a significant frontier in drug development. Peptides offer high specificity and potency but are often hindered by poor metabolic stability and low permeability across the gastrointestinal tract. N-methylation of peptide backbones, particularly the incorporation of N-Methylleucine, has emerged as a key strategy to overcome these hurdles. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and evaluating the bioavailability of this compound-containing peptides.

The Role of N-Methylation in Enhancing Peptide Bioavailability

N-methylation, the substitution of an amide proton with a methyl group, confers several advantageous properties to peptides, significantly impacting their pharmacokinetic profile. This modification is a hallmark of many naturally occurring, orally bioavailable cyclic peptides, such as cyclosporine A.[1][2]

Key Advantages of N-Methylation:

-

Increased Metabolic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from proteolytic degradation by enzymes in the gastrointestinal tract and bloodstream.[3]

-

Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, decreasing the polarity of the peptide backbone and reducing the energetic penalty of desolvation required for membrane translocation. This "chameleonic" property allows the peptide to adopt a more lipophilic conformation in the lipid environment of the cell membrane, facilitating passive diffusion.

-

Conformational Rigidity: The introduction of N-methyl groups can rigidify the peptide backbone, locking it into a bioactive conformation that may also be more favorable for membrane permeability.

One notable example is a tri-N-methylated cyclic hexapeptide which demonstrated a remarkable oral bioavailability of 28% in rats, underscoring the potential of this strategy.[4][5]

Quantitative Data on the Bioavailability of N-Methylated Peptides

The oral bioavailability of peptides can be significantly influenced by factors such as the degree and position of N-methylation, cyclization, and the specific amino acid sequence. Below is a summary of quantitative data from studies on cyclic peptides, providing a comparative baseline for this compound-containing analogues.

| Peptide ID | Sequence/Description | Apparent Permeability (Papp) in Caco-2 cells (cm/s) | Oral Bioavailability (F%) in Rats | Reference |

| 1 | cyclo-[Leu]5 | Similar to CSA | 4.0 ± 1.7 | |

| 2 | cyclo-[(L-Leu)5(D-Leu)] | Similar to CSA | 8.5 ± 1.1 | |

| 3 | cyclo-[Leu]6 | Similar to CSA | 17.3 ± 5.7 | |

| CSA | Cyclosporine A (7 N-methylated residues) | 5 x 10-6 (in RRCK cells) | 22.5 ± 7.8 | |

| Tri-N-methylated cyclic hexapeptide | A cyclic hexapeptide with three N-methyl groups | Not specified | 28 | |

| Triple-N-methylated somatostatin analog | c(-PFwKTF-) with N-methylation on D-Trp8, Lys9, and Phe11 | 4 x 10-6 | ~10 |

Experimental Protocols for Assessing Bioavailability

A multi-faceted approach involving in vitro and in vivo models is crucial for a comprehensive understanding of the bioavailability of this compound peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides

The synthesis of N-methylated peptides presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.

Detailed Methodology:

-

Resin Selection: A suitable solid support, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal modification.

-

Fmoc Protection: The synthesis proceeds using Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino groups.

-

Coupling of this compound:

-

Protected N-Methyl-Amino Acids: Pre-synthesized Fmoc-N-Me-Leu-OH is used.

-

Coupling Reagents: Stronger coupling reagents are often required. A combination of a phosphonium- or uronium-based reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is recommended. Diisopropylethylamine (DIPEA) is used as the base.

-

Double Coupling: To ensure complete reaction, a double coupling strategy is often employed, where the coupling step is repeated before proceeding to the next deprotection step.

-

-

On-Resin N-Methylation (Alternative Method):

-

After coupling a standard Fmoc-amino acid, the peptide is treated with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine to protect the amide nitrogen.

-

The sulfonamide is then methylated using a methylating agent like methyl iodide or trimethylsilyldiazomethane in the presence of a base.

-

The o-NBS protecting group is subsequently removed with a thiol, such as β-mercaptoethanol, and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Permeability Assessment: The Caco-2 Cell Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer. The permeability of a fluorescent marker that is known to have low paracellular transport, such as Lucifer Yellow, can also be assessed.

-

Transport Experiment (Apical-to-Basolateral):

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides of the monolayer.

-

The this compound peptide solution at a known concentration is added to the apical side.

-

Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

-

A sample is also taken from the apical side at the beginning and end of the experiment to assess peptide stability and recovery.

-

-

Transport Experiment (Basolateral-to-Apical): To investigate the potential for active efflux, the experiment is repeated by adding the peptide to the basolateral side and sampling from the apical side.

-

Sample Analysis: The concentration of the peptide in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Oral Bioavailability Studies in Rats

Animal models are essential for determining the oral bioavailability (F%) of a peptide, which represents the fraction of the orally administered dose that reaches systemic circulation.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are fasted overnight before the experiment.

-

Dosing:

-

Intravenous (IV) Administration: A cohort of rats receives the peptide dissolved in a suitable vehicle via intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 1-2 mg/kg). This serves as the reference for 100% bioavailability.

-

Oral (PO) Administration: Another cohort receives the peptide, typically dissolved or suspended in a vehicle like corn oil or a specific formulation, via oral gavage at a higher dose (e.g., 10-20 mg/kg) to account for expected lower absorption.

-

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points after dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Analysis: The concentration of the peptide in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

The plasma concentration-time profiles for both IV and PO administration are plotted.

-

The Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) is calculated for both routes of administration using non-compartmental analysis.

-

-

Calculation of Oral Bioavailability (F%):

-

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Mandatory Visualizations

Experimental Workflow for Bioavailability Assessment

Caption: Workflow for determining the oral bioavailability of this compound peptides.

Cellular Uptake Mechanisms of Peptides

References

- 1. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]

- 5. discovery.researcher.life [discovery.researcher.life]

N-Methylleucine: A Non-Canonical Amino Acid for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Methylleucine (N-Me-Leu) is a non-canonical amino acid that is increasingly utilized in the synthesis of novel peptides and peptidomimetics for therapeutic applications. Its incorporation into peptide chains offers several advantages, including enhanced metabolic stability, increased membrane permeability, and the ability to modulate peptide conformation. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, incorporation into peptides, and its role in modulating biological pathways, with a focus on practical applications for researchers in drug discovery and development.

Physicochemical Properties of N-Methyl-L-leucine

N-Methyl-L-leucine is an amino acid derivative characterized by a methyl group on the alpha-amino group of leucine.[1] This modification significantly impacts its chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 3060-46-6 | [2] |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid | |

| Melting Point | 300 °C (hydrochloride salt: 159-163 °C) | |

| XLogP3-AA | -1.2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 49.3 Ų | |

| Water Solubility | Soluble | |

| Appearance | White crystalline powder |

Synthesis of N-Methyl-L-leucine

The synthesis of N-Methyl-L-leucine, typically as its Fmoc-protected form for solid-phase peptide synthesis (SPPS), is a critical first step for its use in research. Several methods exist, with the Biron-Kessler method being one of the most effective for N-methylation on a solid support. This method is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation.

Experimental Protocol: Synthesis of Fmoc-N-Methyl-L-leucine

This protocol describes the synthesis of Fmoc-N-Methyl-L-leucine using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials and Reagents:

-

2-Chlorotrityl chloride resin (2-CTC resin)

-

Fmoc-L-Leucine-OH

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or Methyl iodide

-

2-Mercaptoethanol

-

9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Trifluoroacetic acid (TFA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol (MeOH)

Procedure:

-

Loading of Fmoc-L-Leucine onto 2-CTC Resin:

-

Swell the 2-CTC resin in anhydrous DCM.

-

Dissolve 3 equivalents of Fmoc-L-Leucine-OH in a minimal volume of anhydrous DCM.

-

Add the amino acid solution to the resin, followed by 9 equivalents of DIPEA.

-

Stir the reaction mixture for 2 hours.

-

-

Fmoc Deprotection:

-

Wash the resin with DCM and NMP.

-

Treat the resin with 20% piperidine in NMP to remove the Fmoc group.

-

-

Sulfonylation (o-NBS Protection):

-

Wash the resin with NMP and DCM.

-

Dissolve o-NBS-Cl in DCM and add it to the resin, followed by collidine.

-

Stir for 1-2 hours.

-

-

N-Methylation:

-

Wash the resin with DCM.

-

Add a solution of DBU and dimethyl sulfate (or methyl iodide) in NMP to the resin.

-

Stir for 5-10 minutes. Repeat this step.

-

-

o-NBS Deprotection:

-

Wash the resin with NMP.

-

Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP.

-

-

Fmoc Protection:

-

Wash the resin with NMP and DCM.

-

Add a solution of Fmoc-OSu and DIPEA in DCM to the resin.

-

Stir for 1-2 hours.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and MeOH.

-

Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.

-

Collect the filtrate and neutralize with a base (e.g., pyridine).

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by HPLC for purity and by NMR and mass spectrometry to confirm its identity.

-

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents challenges due to steric hindrance. However, with optimized protocols and coupling reagents, high yields can be achieved.

Experimental Protocol: SPPS with Fmoc-N-Methyl-L-leucine

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-N-Methyl-L-leucine)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

N-Methylmorpholine (NMM) or DIPEA

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling:

-

Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

-

Fmoc Deprotection:

-

Drain the DMF and add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.

-

Add NMM or DIPEA (9 equivalents) and allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for at least 4 hours.

-

Wash the resin with DMF.

-

-

Incorporation of Fmoc-N-Methyl-L-leucine:

-

Follow the same procedure as in step 3, using Fmoc-N-Methyl-L-leucine. Due to steric hindrance, a longer coupling time or a double coupling may be necessary. Monitor the coupling reaction using a chloranil test.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Biological Applications and Signaling Pathways